Selective Platelet Aggregation Inhibition
Hericenone B demonstrates a specific and potent inhibition of collagen-induced platelet aggregation, a key pathway in thrombosis. This activity is unique among well-characterized hericenones and erinacines. Critically, its selectivity profile distinguishes it from broad-spectrum antiplatelet agents [1].
| Evidence Dimension | Selectivity of Platelet Aggregation Inhibition |
|---|---|
| Target Compound Data | Inhibited collagen-induced aggregation; did not inhibit U46619, ADP, thrombin, adrenaline, arachidonic acid, or convulxin-induced aggregation. |
| Comparator Or Baseline | U46619 (TXA₂ analogue), ADP, Thrombin, Adrenaline, Arachidonic acid, Convulxin (GPVI agonist) |
| Quantified Difference | Complete selectivity for the collagen pathway over six other platelet activation pathways tested. |
| Conditions | Washed rabbit and human platelets; in vitro assay. |
Why This Matters
This specific mechanism of action makes Hericenone B a valuable tool compound for studying collagen-specific platelet signaling pathways and for developing targeted antithrombotic therapies with a potentially reduced bleeding risk compared to broad-spectrum inhibitors.
- [1] Mori, K., Kikuchi, H., Obara, Y., Iwashita, M., Azumi, Y., & Kinugasa, S. (2010). Inhibitory effect of hericenone B from Hericium erinaceus on collagen-induced platelet aggregation. Phytomedicine, 17(14), 1082-1085. View Source
